2-(4-hydroxyphenyl)-3-methylbutanoic acid
Overview
Description
2-(4-hydroxyphenyl)-3-methylbutanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a methylbutyric acid backbone
Mechanism of Action
Target of Action
It is known that phenolic compounds, which include 2-(4-hydroxyphenyl)-3-methylbutanoic acid, often interact with various enzymes and receptors within the body .
Mode of Action
Phenolic compounds, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Phenolic compounds, including this compound, are involved in various biochemical pathways. They are often synthesized through the shikimate and phenylpropanoid pathways, which are crucial for understanding the biosynthesis of individual phenolic compounds
Result of Action
Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the alkylation of hydroxyphenyl derivatives with appropriate alkyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of reagents. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the methylbutyric acid moiety can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated hydroxyphenyl derivatives.
Scientific Research Applications
2-(4-hydroxyphenyl)-3-methylbutanoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxybenzoic acid
- 4-Hydroxy-2-quinolones
Uniqueness
2-(4-hydroxyphenyl)-3-methylbutanoic acid stands out due to its unique combination of a hydroxyphenyl group and a methylbutyric acid backbone. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBITPXOESTAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990356 | |
Record name | 2-(4-Hydroxyphenyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70124-98-0 | |
Record name | 4-Hydroxy-α-(1-methylethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70124-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Hydroxyphenyl)-3-methylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070124980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydroxyphenyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-hydroxyphenyl)-3-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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